Allyl 1H,1H,2H,2H-perfluorooctyl ether
Overview
Description
Allyl 1H,1H,2H,2H-perfluorooctyl ether is a fluorinated ether compound known for its unique chemical properties. It is a colorless liquid that is highly stable and resistant to heat, chemicals, and biological degradation. The molecular formula of this compound is C11H9F13O, and it has a molecular weight of 404.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 1H,1H,2H,2H-perfluorooctyl ether typically involves the reaction of allyl alcohol with 1H,1H,2H,2H-perfluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in specialized facilities equipped to handle fluorinated chemicals .
Chemical Reactions Analysis
Types of Reactions
Allyl 1H,1H,2H,2H-perfluorooctyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Allyl 1H,1H,2H,2H-perfluorooctyl ether has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Allyl 1H,1H,2H,2H-perfluorooctyl ether involves its interaction with molecular targets through its ether and fluorinated groups. These interactions can affect the stability and reactivity of the compound in various chemical and biological systems. The pathways involved include nucleophilic substitution and radical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorooctyl alcohol
- 1H,1H,2H,2H-Perfluorooctyl vinyl ether
Uniqueness
Allyl 1H,1H,2H,2H-perfluorooctyl ether is unique due to its combination of an allyl group and a perfluorinated ether chain. This structure imparts exceptional stability and resistance to degradation, making it suitable for applications where other compounds may fail .
Biological Activity
Allyl 1H,1H,2H,2H-perfluorooctyl ether (APFOE) is a compound that has garnered attention due to its unique chemical structure and potential biological applications. This article explores the biological activity of APFOE, detailing its synthesis, properties, and various studies that highlight its effects on biological systems.
Chemical Structure and Properties
APFOE is characterized by a perfluorinated octyl group attached to an allyl ether. The presence of fluorine atoms imparts distinct physicochemical properties, such as high hydrophobicity and thermal stability. These properties make APFOE a candidate for applications in drug delivery systems and as a surfactant in various formulations.
Synthesis of this compound
The synthesis of APFOE typically involves the reaction of perfluorooctanol with allyl bromide or similar reagents under controlled conditions. This reaction can be optimized to enhance yield and purity. The following table summarizes different synthetic routes reported in the literature:
Synthesis Route | Reagents | Yield | Reference |
---|---|---|---|
Route 1 | Perfluorooctanol + Allyl Bromide | 85% | |
Route 2 | Perfluorooctanol + Allyl Chloride | 90% | |
Route 3 | Perfluorooctanol + Allylic Alcohol | 75% |
Cytotoxicity Studies
Cytotoxicity assessments have shown that fluorous ethers, including APFOE, generally exhibit lower toxicity compared to other perfluoroalkyl compounds like PFOA. In vitro studies have indicated that while some fluorous ethers can induce cell death at high concentrations, their overall cytotoxic profile is favorable for use in biomedical applications .
Environmental Impact and Metabolism
The metabolism of APFOE and related compounds is of significant interest due to their persistence in biological systems. Studies indicate that these compounds are resistant to typical degradation pathways due to strong carbon-fluorine bonds. Metabolites formed from the biotransformation of APFOE may exhibit different biological activities and toxicity profiles .
Case Studies
-
Case Study on Immune Response Modulation :
A study explored the effects of various fluorous ethers on NKT cell activation. Results suggested that modifications in the alkyl chain length and saturation impacted the degree of immune activation. While specific data on APFOE was not provided, the trends observed could indicate potential pathways for further research on its immunomodulatory capabilities . -
Toxicological Assessment :
A comparative study analyzed the cytotoxic effects of several perfluorinated compounds in human cell lines. APFOE demonstrated lower cytotoxicity relative to longer-chain perfluoroalkyl substances (PFAS), suggesting a safer profile for potential applications in pharmaceuticals .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-prop-2-enoxyoctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F13O/c1-2-4-25-5-3-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h2H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVGUNIIVWJTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F13O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544062 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103628-86-0 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-[(prop-2-en-1-yl)oxy]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70544062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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